Eriodictyol 7,3',4'-trimethyl ether

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFOCZPULZWYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

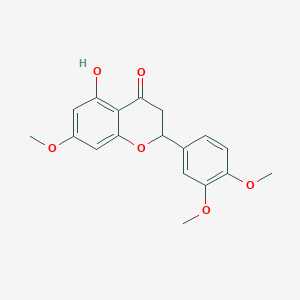

Eriodictyol 7,3',4'-trimethyl ether chemical structure and properties

The following technical guide provides an in-depth analysis of Eriodictyol 7,3',4'-trimethyl ether (5-Hydroxy-7,3',4'-trimethoxyflavanone). This document is structured for researchers and drug development professionals, focusing on chemical identity, isolation protocols, biological activities, and mechanistic insights.

(5-Hydroxy-7,3',4'-trimethoxyflavanone)[1]

Executive Summary & Compound Identity

This compound is a naturally occurring O-methylated flavanone found primarily in Pogostemon cablin (Patchouli) and Muntingia calabura. Structurally, it retains the flavanone skeleton (saturated C2-C3 bond) of its parent compound, Eriodictyol, but possesses methoxy groups at the 7, 3', and 4' positions, leaving a free hydroxyl group at position 5.

This compound is distinct from its flavone analog, 5-Hydroxy-3',4',7-trimethoxyflavone (7,3',4'-Tri-O-methylluteolin), which contains a double bond at C2-C3. Researchers must rigorously differentiate these two during spectral analysis and biological screening, as their pharmacological profiles differ significantly.

Chemical Data Table

| Property | Detail |

| Common Name | This compound |

| Synonyms | 5-Hydroxy-7,3',4'-trimethoxyflavanone; 7,3',4'-Tri-O-methyleriodictyol |

| CAS Number | 70987-96-1 |

| Molecular Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 330.33 g/mol |

| Chirality | (2S)-configuration (Natural isomer) |

| Appearance | Light yellow solid / powder |

| Melting Point | 141–142 °C |

| Solubility | Soluble in Dichloromethane (DCM), DMSO, Methanol; Poorly soluble in water |

Structural Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the specific methylation pattern that differentiates it from Eriodictyol and Hesperetin.

Isolation and Purification Protocol

The primary natural source for high-yield isolation is the dried aerial parts of Pogostemon cablin (Patchouli). The following protocol is synthesized from established methodologies [1, 2].

3.1. Extraction Workflow[1][2][3]

-

Raw Material: Pulverize dried leaves of P. cablin.

-

Primary Extraction: Macerate in Methanol (MeOH) at room temperature for 48–72 hours. Filter and concentrate under reduced pressure to obtain the crude MeOH extract.

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in water.

-

Partition sequentially with Hexane (to remove lipids/waxes).

-

Partition with Dichloromethane (DCM) .[4] Note: The target flavanone concentrates in the DCM fraction.

-

Partition with n-Butanol (removes glycosides).

-

-

Chromatographic Isolation:

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).

-

Mobile Phase Gradient: Hexane : Ethyl Acetate (Start 9:1 → End 1:1).

-

Detection: TLC visualization under UV (254/366 nm); the compound appears as a dark spot under 254 nm.

-

3.2. Analytical Verification (NMR)

To validate the structure, compare 1H-NMR signals (CDCl₃, 500 MHz) against these characteristic shifts:

-

5-OH: Singlet at δ ~12.0 ppm (Intramolecular H-bond).

-

Methoxy Groups: Three singlets at δ ~3.8–3.9 ppm (9H total).

-

Flavanone C-Ring:

-

H-2: dd at δ ~5.3–5.4 ppm.

-

H-3ax: dd at δ ~3.1 ppm.

-

H-3eq: dd at δ ~2.8 ppm.

-

-

B-Ring (Aromatic): Multiplets corresponding to 3',4'-substitution pattern (H-2', H-5', H-6').

Biological Activities & Mechanism of Action

This compound exhibits distinct pharmacological properties, primarily driven by its lipophilicity (due to trimethoxy substitution) and the reactive 5-OH group.

4.1. Antimutagenic Activity (SOS Response Inhibition)

The compound is a potent inhibitor of the SOS response in Salmonella typhimurium (TA1535/pSK1002).

-

Mechanism: It suppresses the expression of the umu gene, which is induced by DNA-damaging agents like furylfuramide .[3][5][6][7]

-

Potency: It demonstrates significant suppression at concentrations < 0.6 µmol/mL [1].[3][4]

-

Significance: Inhibition of error-prone DNA repair (SOS response) suggests potential utility as a bioantimutagen or adjuvant in chemotherapy to prevent secondary resistance.

4.2. Cytotoxicity[8]

-

Targets: P-388 (Leukemia) and HT-29 (Colon cancer) cell lines.

-

Efficacy: IC₅₀ values reported < 4 µg/mL in vitro [3].[8][9][10]

-

SAR Insight: The presence of the 5-OH group combined with the polymethoxylated B-ring is critical for this cytotoxic effect. Complete methylation (blocking 5-OH) often reduces activity.

4.3. Antibacterial Activity[6][10][11][12][13]

-

Spectrum: Moderate activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

-

Comparison: Less active than Patchouli alcohol but exhibits synergistic potential in crude extracts [4].

Proposed Biosynthetic & Synthetic Pathways

While typically isolated, the compound can be synthesized or understood biosynthetically via the phenylpropanoid pathway.

[10] Synthetic Note: The synthesis involves a Claisen-Schmidt condensation followed by an acid- or base-catalyzed cyclization. Selective demethylation at C-5 (using BBr₃ or AlCl₃ under controlled conditions) may be required if the starting material is fully methylated, as the 5-OH is hydrogen-bonded to the carbonyl and resistant to mild methylation/demethylation.

References

-

Miyazawa, M., et al. (2000).[3][4][11] "Antimutagenic activity of flavonoids from Pogostemon cablin." Journal of Agricultural and Food Chemistry. Link

-

Su, J., et al. (2001).[13] "Analysis of essential oil composition and antibacterial activity of Pogostemon cablin." ResearchGate.[6][7] Link

-

Chen, J.J., et al. (2005). "Cytotoxic chalcones and flavonoids from the leaves of Muntingia calabura."[8][10][14] Planta Medica. Link

-

Bunrathep, S., et al. (2009). "Development of patchouli extraction with quality control and isolation of active compounds." Kasetsart Journal (Natural Science).[11] Link

-

ChemicalBook. "7,3',4'-Tri-O-methyleriodictyol Product Data." Link

Sources

- 1. scribd.com [scribd.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Antimutagenic activity of flavonoids from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rjpponline.org [rjpponline.org]

The Biological Activity of 5-Hydroxy-7,3',4'-trimethoxyflavanone: A Comprehensive Technical Guide

Executive Summary

5-Hydroxy-7,3',4'-trimethoxyflavanone (CAS: 70987-96-1), also widely identified in pharmacognosy literature as 7,3',4'-Tri-O-methyleriodictyol , is a naturally occurring flavanone derivative of significant interest in modern drug discovery[1]. Isolated primarily from the botanical matrices of Pogostemon cablin (Patchouli)[2], Muntingia calabura (Jamaica cherry)[3], and Corema album (Crowberry)[4], this compound exhibits a highly specific pharmacological profile. Its unique structural topology—characterized by a flavanone backbone with a hydroxyl group at the C-5 position and lipophilic methoxy substitutions at C-7, C-3', and C-4'—confers excellent membrane permeability. This guide synthesizes the core biological activities of this compound, focusing on its antimutagenic, cytotoxic, and antimicrobial mechanisms, while providing field-proven protocols for its in vitro evaluation.

Pharmacological Profile & Mechanistic Insights

Antimutagenic Activity (Bioantimutagenesis)

Unlike "desmutagens" which chemically inactivate mutagens in the extracellular environment, 5-Hydroxy-7,3',4'-trimethoxyflavanone acts as a true bioantimutagen [1][5]. It modulates intracellular DNA repair mechanisms and gene expression following mutagenic exposure. In classical Salmonella typhimurium models, this flavanone significantly suppresses the SOS response induced by the potent mutagen furylfuramide[2].

Causality & Mechanism: Furylfuramide induces single-stranded DNA lesions, which activate the RecA protein. Activated RecA facilitates the autocleavage of the LexA repressor, thereby derepressing the umuDC operon (the SOS response)[5]. 5-Hydroxy-7,3',4'-trimethoxyflavanone intervenes downstream of DNA damage, suppressing umu gene expression. The lipophilic methoxy groups at 7, 3', and 4' are theorized to enhance the compound's ability to cross the bacterial envelope and interact with the transcriptional machinery[2][5].

Cytotoxicity and Oncology Applications

The compound has demonstrated potent, selective cytotoxicity against specific malignant cell lines, most notably P-388 (murine lymphoid leukemia) and HT-29 (human colon adenocarcinoma) [3][4].

Causality & Mechanism: Extracts and purified fractions containing this flavanone exhibit IC50 values of < 4 µg/mL against these cell lines[3][6]. The mechanism of action in HT-29 cells is heavily linked to the modulation of reactive oxygen species (ROS) and the induction of apoptosis. The C-5 hydroxyl group acts as a hydrogen bond donor, which is critical for binding to intracellular kinase targets, while the trimethoxy configuration prevents rapid phase II conjugation (glucuronidation), thereby extending the molecule's intracellular half-life and its apoptotic efficacy[4].

Antimicrobial & Antistaphylococcal Activity

Flavanones isolated from Muntingia calabura, including 5-Hydroxy-7,3',4'-trimethoxyflavanone, contribute to the plant's broad-spectrum antibacterial efficacy, particularly against Staphylococcus aureus, including Vancomycin-Resistant (VRSA) and Vancomycin-Intermediate (VISA) strains[7][8].

Causality & Mechanism: The compound favors polar solute entry by binding to bacterial structural membrane proteins (porins). This binding alters the three-dimensional conformation of the porins, exposing hydrophilic channels and compromising the structural integrity of the bacterial cell wall, leading to an easier passage of other bioactive compounds and subsequent osmotic lysis[8].

Quantitative Data Summary

The following table consolidates the established biological metrics for 5-Hydroxy-7,3',4'-trimethoxyflavanone across various assays:

| Biological Activity | Assay / Model | Target Cell Line / Organism | Efficacy Metric | Source |

| Antimutagenic | umu Test (SOS Response) | S. typhimurium TA1535/pSK1002 | Suppresses 17% of SOS activity at 0.6 µmol/mL | [2] |

| Cytotoxic | SRB / MTT Assay | P-388 (Murine Leukemia) | IC50 < 4 µg/mL | [3][6] |

| Cytotoxic | SRB / MTT Assay | HT-29 (Colon Adenocarcinoma) | IC50 < 4 µg/mL | [3][4] |

| Antimicrobial | Microtiter Plate Dilution | Staphylococcus aureus (VRSA) | Active at 5 µg/µL (in crude fraction) | [7][8] |

Standardized Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific methodological choices tailored to the chemical nature of highly methoxylated flavanones.

Protocol 1: umu Test for Antimutagenic Activity

Purpose: To quantify the suppression of the SOS response using a plasmid-based reporter system.

Scientific Rationale: We utilize S. typhimurium TA1535 harboring the pSK1002 plasmid. This plasmid contains a umuC'-'lacZ fusion. Measuring β-galactosidase activity provides a direct, colorimetric readout of DNA damage response[2].

-

Bacterial Preparation: Grow S. typhimurium TA1535/pSK1002 overnight in LB broth supplemented with ampicillin (50 µg/mL) to maintain plasmid selection.

-

Treatment Phase: Dilute the culture 1:10 in fresh TGA medium. Add 5-Hydroxy-7,3',4'-trimethoxyflavanone (dissolved in DMSO, final concentration 0.1 - 1.0 µmol/mL) alongside the mutagen furylfuramide (0.01 µg/mL).

-

Self-Validation Control: Include a DMSO-only negative control and a furylfuramide-only positive control to establish baseline SOS induction.

-

-

Incubation: Incubate at 37°C for 2 hours with shaking (150 rpm) to allow for gene expression.

-

Enzymatic Cleavage: Centrifuge and resuspend cells in Z-buffer. Add ONPG (o-nitrophenyl-β-D-galactopyranoside). The β-galactosidase enzyme (expressed via the umuC promoter) will cleave ONPG into the yellow compound o-nitrophenol.

-

Quantification: Stop the reaction with 1M Na2CO3. Measure absorbance at OD 420nm. Calculate the suppression ratio relative to the positive control.

Protocol 2: SRB Assay for HT-29 Cytotoxicity

Purpose: To evaluate the anti-proliferative effect of the flavanone on adherent colon cancer cells.

Scientific Rationale: For plant-derived polyphenols, the Sulforhodamine B (SRB) assay is vastly superior to the standard MTT assay. Flavanones can directly reduce MTT tetrazolium salts in the absence of cells, causing false viability readings. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a true reflection of total cellular protein mass[4].

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 × 10³ cells/well in McCoy's 5A medium. Incubate for 24h at 37°C (5% CO2) to allow adherence.

-

Compound Exposure: Treat cells with 5-Hydroxy-7,3',4'-trimethoxyflavanone at varying concentrations (0.1 to 10 µg/mL).

-

Self-Validation Control: Use 5-fluorouracil (5-FU) as a positive cytotoxic control[4].

-

-

Fixation: After 72h, gently add cold 50% Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour. This instantly arrests metabolism and fixes cellular proteins to the plate.

-

Staining: Wash plates 4 times with distilled water and air dry. Add 0.4% (w/v) SRB solution (in 1% acetic acid) for 30 minutes.

-

Washing & Reading: Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5). Read optical density at 510 nm.

Mechanistic Visualizations

Diagram 1: The Bioantimutagenic mechanism of action suppressing the bacterial SOS response.

Diagram 2: Standardized SRB Cytotoxicity Assay workflow for evaluating HT-29 cell viability.

References

-

Chen, J. J., et al. Cytotoxic Chalcones and Flavonoids from the Leaves of Muntingia calabura. ResearchGate.[Link]

-

Leon-Gonzalez, A. J., et al. Cytotoxic Activity of Dihydrochalcones Isolated from Corema Album Leaves against HT-29 Colon Cancer Cells. ResearchGate.[Link]

-

Zakaria, Z. A., et al. In vitro Antistaphylococcal Activity of the Extracts of Several Neglected Plants in Malaysia. Science Alert.[Link]

-

Swamy, M. K., et al. Pogostemon patchouli: A Review. Research Journal of Pharmacognosy and Phytochemistry.[Link]

Sources

- 1. 7,3',4'-TRI-O-METHYLERIODICTYOL | 70987-96-1 [chemicalbook.com]

- 2. 7,3',4'-Tri-O-methyleriodictyol | CAS:70987-96-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rjpponline.org [rjpponline.org]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. scialert.net [scialert.net]

Introduction: The Therapeutic Potential of Eriodictyol and the Role of Methylation

An In-Depth Technical Guide to Eriodictyol and its Derivative, Eriodictyol 7,3',4'-trimethyl ether

For Researchers, Scientists, and Drug Development Professionals

Eriodictyol is a naturally occurring flavonoid found in citrus fruits and a variety of medicinal plants.[1][2][3] As a member of the flavanone subclass, it has garnered significant scientific interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4] The biological effects of eriodictyol are attributed to its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutics.[1][3][4]

This guide provides a comprehensive overview of eriodictyol and delves into a specific derivative, this compound (CAS Number: 70987-96-1). While research on this trimethylated form is less extensive than on the parent compound, it represents an important area of investigation. Methylation of flavonoids can significantly alter their physicochemical properties, often leading to enhanced bioavailability, improved metabolic stability, and modified biological activity.[5] Understanding the nuances of these methylated derivatives is crucial for unlocking their full therapeutic potential.

This document will first explore the well-documented biological activities and mechanisms of action of eriodictyol, providing a foundational understanding. It will then present the available technical data on this compound, including its chemical properties and known biological effects. Finally, this guide will offer detailed experimental protocols and methodologies relevant to the study of these compounds, serving as a practical resource for researchers in the field.

Eriodictyol: A Multifaceted Flavonoid

Eriodictyol's therapeutic potential stems from its ability to interact with a variety of cellular targets and signaling pathways. Its core chemical structure, featuring hydroxyl groups on both the A and B rings, is key to its antioxidant and radical-scavenging activities.[6]

Key Biological Activities and Mechanisms of Action

-

Antioxidant and Anti-inflammatory Effects: Eriodictyol is a potent antioxidant that can neutralize reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes.[1][7] A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][7][8] Under conditions of oxidative stress, eriodictyol promotes the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[1][7][9] Its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[9][10]

-

Neuroprotective Properties: Eriodictyol has demonstrated the ability to protect neuronal cells from oxidative stress and inflammation-induced damage.[1][7] The activation of the Nrf2/HO-1 pathway plays a significant role in its neuroprotective effects.[1][7]

-

Anticancer Activity: In various cancer cell lines, eriodictyol has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[3][4] One of the key signaling pathways implicated in its anticancer effects is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[4][10]

This compound: A Promising Derivative

This compound is a methylated derivative of eriodictyol. The addition of methyl groups to the hydroxyl moieties at the 7, 3', and 4' positions alters its chemical properties, which in turn can influence its biological activity.

Caption: Chemical structures of Eriodictyol and its trimethyl ether derivative.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 70987-96-1 |

| Molecular Formula | C18H18O6 |

| Molecular Weight | 330.33 g/mol |

| Melting Point | 141-142 °C |

| Appearance | White Solid |

Known Biological Activity: Antimutagenic Properties

This compound has been identified as a flavonoid with antimutagenic activity. It has been shown to inhibit the furylfuramide-induced SOS response in Salmonella typhimurium. While its activity was reported to be weaker than some other flavonoids isolated from the same source, it still contributed to the overall antimutagenic effect.

Natural Occurrence and Synthesis

This compound has been isolated from the medicinal plant Pogostemon cablin. Its synthesis involves the methylation of the hydroxyl groups of eriodictyol. This can be achieved through chemical synthesis or through biotechnological approaches using specific O-methyltransferases.[11] The biosynthesis of methylated flavonoids like homoeriodictyol (a mono-methylated eriodictyol) has been demonstrated in engineered microorganisms, providing a potential route for the sustainable production of these compounds.[5][12]

The Impact of Methylation on Flavonoid Bioactivity

The methylation of flavonoids is a significant structural modification that can profoundly impact their therapeutic potential. Methylated flavonoids often exhibit:

-

Enhanced Bioavailability: The addition of methyl groups increases the lipophilicity of the flavonoid, which can improve its absorption across the intestinal barrier.[5]

-

Increased Metabolic Stability: Methylation can protect the flavonoid from rapid metabolism in the liver, leading to a longer half-life and sustained biological effects.[5]

These improved pharmacokinetic properties make methylated flavonoids like this compound attractive candidates for further drug development.

Experimental Protocols

The following protocols provide a framework for the extraction, analysis, and biological evaluation of eriodictyol and its derivatives.

Protocol 1: General Extraction of Flavonoids from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids from a plant source.

Caption: General workflow for the extraction and isolation of flavonoids.

1. Maceration:

- Rationale: To extract a broad range of compounds, including flavonoids, from the plant matrix.

- Procedure:

- Weigh 100 g of dried, powdered plant material.

- Place the powder in a large flask and add 1 L of 80% methanol.

- Seal the flask and allow it to stand for 48-72 hours at room temperature with occasional shaking.

2. Filtration and Concentration:

- Rationale: To separate the solid plant material from the liquid extract and reduce the volume.

- Procedure:

- Filter the mixture through Whatman No. 1 filter paper.

- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C.

3. Solvent-Solvent Partitioning:

- Rationale: To separate flavonoids from more polar or non-polar impurities.

- Procedure:

- Resuspend the concentrated extract in water.

- Perform successive extractions with a non-polar solvent like hexane to remove lipids, followed by a moderately polar solvent like ethyl acetate to extract flavonoids.

4. Chromatographic Purification:

- Rationale: To isolate individual flavonoids from the enriched fraction.

- Procedure:

- Concentrate the ethyl acetate fraction to dryness.

- Redissolve the residue in a minimal amount of the initial mobile phase.

- Load the sample onto a silica gel column.

- Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) of increasing polarity.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis

This protocol provides a general method for the analytical separation and quantification of flavonoids.[13][14][15]

Caption: Workflow for HPLC analysis of flavonoids.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile or Methanol

-

-

Gradient Elution: A typical gradient would be to start with a low percentage of B and gradually increase it over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm for flavanones.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.[13]

1. Reagent Preparation:

- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

- Prepare a series of dilutions of the test compound (e.g., Eriodictyol or its trimethyl ether) in methanol.

2. Assay Procedure:

- In a 96-well plate, add 100 µL of each concentration of the test compound to different wells.

- Add 100 µL of the DPPH solution to each well.

- Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

- Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Calculation:

- Measure the absorbance at 517 nm using a microplate reader.

- Calculate the percentage of radical scavenging activity using the following formula:

- % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Signaling Pathway: The Nrf2/HO-1 Axis

The Nrf2/HO-1 signaling pathway is a key mechanism through which eriodictyol exerts its antioxidant and anti-inflammatory effects. It is plausible that methylated derivatives like this compound may also modulate this pathway.

Sources

- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological and biological roles of eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2020077367A1 - Biosynthesis of homoeriodictyol - Google Patents [patents.google.com]

- 13. harvest.usask.ca [harvest.usask.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Comparative analysis of the major constituents in three related polygonaceous medicinal plants using pressurized liquid extraction and HPLC-ESI/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Natural sources of 5-Hydroxy-7,3',4'-trimethoxyflavanone in plants

Natural Sources, Isolation Methodologies, and Pharmacological Profiling of 5-Hydroxy-7,3',4'-trimethoxyflavanone: A Technical Whitepaper

Executive Summary & Chemical Identity

5-Hydroxy-7,3',4'-trimethoxyflavanone (CAS: 70987-96-1), also known by its semi-systematic name 7,3',4'-Tri-O-methyleriodictyol, is a rare naturally occurring polymethoxyflavanone[1]. Structurally, it features a characteristic 15-carbon flavonoid skeleton (C6-C3-C6) with a chiral center at the C-2 position. The presence of three methoxy groups significantly increases its lipophilicity compared to its parent compound (eriodictyol), enhancing its cellular permeability and making it a high-value target for oncological and antimicrobial drug discovery.

This whitepaper provides a comprehensive analysis of its botanical origins, details field-proven isolation methodologies, and synthesizes its pharmacological mechanisms.

Primary Botanical Sources

While flavonoids are ubiquitous in the plant kingdom, the specific trimethoxylated derivative 5-hydroxy-7,3',4'-trimethoxyflavanone is highly restricted in its botanical distribution. It has been definitively isolated from two distinct plant families:

-

Pogostemon cablin Benth (Lamiaceae): Commonly known as Patchouli, this plant is a cornerstone of traditional medicine in Southern China. The aerial parts are rich in volatile oils and polymethoxyflavonoids. Advanced chromatographic techniques have successfully isolated the target flavanone from the non-polar fractions of its alcoholic extract[2].

-

Muntingia calabura L. (Muntingiaceae): Known as the Jamaica cherry, this evergreen tree is native to tropical America and cultivated in Asia. Phytochemical investigations of its leaves have revealed a rich matrix of cytotoxic chalcones and flavanones, including the (2S)-enantiomer of this compound[3]. The extracts of M. calabura also exhibit notable antistaphylococcal activity, largely attributed to its flavonoid payload[4].

Quantitative Distribution & Yield Data

To guide extraction scale-up and comparative analysis, the following table summarizes the documented isolation parameters and yields from primary botanical sources.

| Botanical Source | Plant Part | Primary Extractant | Isolation Methodology | Yield / Purity | Target Bioactivity |

| Pogostemon cablin | Aerial parts | n-Hexane / Ethanol | HSCCC + Prep-HPLC | 20.3 mg (>98% purity) | Antifungal / Antimicrobial |

| Muntingia calabura | Leaves | Chloroform / n-BuOH | Silica Column + Prep-TLC | Analytical scale | Cytotoxicity (IC50 < 4 µg/mL) |

Note: Yields are highly dependent on geographical location, harvest season, and extraction efficiency.

Advanced Isolation & Purification Protocols

Isolating polymethoxyflavanones from complex botanical matrices presents significant challenges. Traditional silica gel column chromatography often leads to irreversible chemisorption, poor recovery, and peak tailing due to the interaction between the free 5-hydroxyl group and the silanol sites on the stationary phase.

To circumvent this, we employ High-Speed Countercurrent Chromatography (HSCCC)—a support-free liquid-liquid partition technique—followed by Preparative High-Performance Liquid Chromatography (Prep-HPLC)[2]. This creates a self-validating purification system where the orthogonal separation mechanisms (partition coefficient vs. hydrophobic interaction) ensure maximum purity without structural degradation.

Step-by-Step Protocol: HSCCC-HPLC Workflow for P. cablin

-

Crude Extraction & Partitioning: Macerate the dried aerial parts in ethanol. Concentrate under reduced pressure and suspend in water. Partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol. The EtOAc fraction, which concentrates the intermediate-polarity polymethoxyflavonoids, is retained.

-

Solvent System Selection (Causality): The success of HSCCC dictates that the target compound must have a partition coefficient (

-value) between 0.5 and 2.0 to ensure optimal resolution and run time. A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (11:5:11:5, v/v/v/v) provides the ideal thermodynamic equilibrium for 5-hydroxy-7,3',4'-trimethoxyflavanone[2]. -

HSCCC Execution: Fill the coiled column entirely with the upper (stationary) phase. Pump the lower (mobile) phase at a consistent flow rate while rotating the apparatus at 800-1000 rpm to establish hydrodynamic equilibrium. Inject the sample.

-

Preparative HPLC Polishing: Collect the target fraction from the HSCCC effluent and subject it to Prep-HPLC using a reversed-phase C18 column. Monitor the effluent at 276 nm, which corresponds to the

of the A-ring benzoyl chromophore of the flavanone[2].

Fig 1: Chromatographic isolation workflow for polymethoxyflavanones avoiding silica adsorption.

Structural Elucidation & Analytical Validation

Rigorous analytical validation is non-negotiable to confirm the regiochemistry of the methoxy groups and the stereochemistry at C-2.

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) provides the molecular ion peak, confirming the molecular weight corresponding to a trimethoxy-monohydroxy flavanone skeleton[2].

-

NMR Spectroscopy:

H-NMR reveals characteristic singlets for the three methoxy groups (typically between -

Circular Dichroism (CD): Flavanones possess a chiral center at C-2. The absolute configuration is assigned by analyzing the

and

Pharmacological Profile & Mechanistic Pathways

The methylation of the eriodictyol skeleton significantly alters its pharmacological behavior, enhancing target affinity and membrane permeability.

-

Oncological Cytotoxicity: The isolated (2S)-enantiomer demonstrates potent in vitro cytotoxicity against murine leukemia (P-388) and human colon adenocarcinoma (HT-29) cell lines, with IC50 values of < 4 µg/mL[3]. The lipophilic methoxy groups likely facilitate cellular entry, where the compound induces cell cycle arrest or apoptosis.

-

Antimicrobial Activity: Plant extracts rich in this compound, such as the chloroform extract of M. calabura, exhibit targeted antibacterial activity against strains of Staphylococcus aureus (MIC ranges between 1.250–5.000 µg/µL for the crude extract)[4]. The free 5-OH group is hypothesized to interact with bacterial cell wall components or inhibit vital efflux pumps.

Fig 2: Pharmacological profile and biological targets of 5-hydroxy-7,3',4'-trimethoxyflavanone.

Conclusion

5-Hydroxy-7,3',4'-trimethoxyflavanone represents a highly bioactive phytochemical with significant cytotoxic and antimicrobial potential. By leveraging liquid-liquid partition techniques like HSCCC, researchers can bypass the degradation issues inherent to solid-phase chromatography, ensuring high-yield recovery of this compound from sources like Pogostemon cablin and Muntingia calabura. Future drug development efforts should focus on SAR (Structure-Activity Relationship) studies to fully elucidate its apoptotic mechanisms in human oncology models.

References

1.[2] Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. ResearchGate. URL: 2 2.[3] Cytotoxic Chalcones and Flavonoids from the Leaves of Muntingia calabura. ResearchGate. URL: 3 3.[4] In vitro Antistaphylococcal Activity of the Extracts of Several Neglected Plants in Malaysia. SciAlert. URL: 4 4.[1] 70987-96-1 (7,3',4'-Tri-O-methyleriodictyol). ChemicalBook. URL: 1

Sources

Eriodictyol vs. 7,3',4'-Tri-O-methyleriodictyol: Structural Determinants of Pharmacokinetics and Therapeutic Potency

Executive Summary

This technical guide analyzes the structural and functional divergence between Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) and its lipophilic derivative, Eriodictyol Trimethyl Ether (specifically 5-hydroxy-7,3',4'-trimethoxyflavanone , hereafter referred to as HTMF ).

While Eriodictyol is a potent antioxidant, its therapeutic utility is severely compromised by rapid Phase II metabolism (glucuronidation/sulfation) and poor blood-brain barrier (BBB) permeability. The methylation of the 7, 3', and 4' hydroxyl groups serves as a "pharmacokinetic switch," drastically enhancing metabolic stability, lipophilicity, and membrane transport while retaining the 5-hydroxyl group essential for target binding affinity. This guide details the physicochemical shifts, synthetic pathways, and comparative pharmacology of these two flavanones.

Part 1: Structural & Physicochemical Analysis

The core difference lies in the substitution of hydroxyl (-OH) groups with methoxy (-OCH₃) groups at the C7, C3', and C4' positions. This modification fundamentally alters the molecule's interaction with the solvent shell and biological membranes.

Comparative Physicochemical Profile

| Feature | Eriodictyol | HTMF (Trimethyl Ether) | Impact of Methylation |

| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | 5-hydroxy-2-(3,4-dimethoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | Lipophilicity Shift |

| Formula | C₁₅H₁₂O₆ | C₁₈H₁₈O₆ | +3 Methyl groups (+42 Da) |

| MW | 288.25 g/mol | 328.32 g/mol | Slight increase in mass |

| LogP (Predicted) | ~2.0 - 2.5 | ~3.5 - 4.2 | Critical: Increased membrane permeability |

| H-Bond Donors | 4 (5, 7, 3', 4'-OH) | 1 (5-OH) | Reduced solvation energy; easier desolvation |

| H-Bond Acceptors | 6 | 6 | Retains receptor interaction potential |

| pKa (Most Acidic) | ~7.1 (7-OH) | ~11.5 (5-OH) | 7-OH blockage prevents ionization at physiological pH |

The 5-OH Chelation Effect

In both molecules, the 5-hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen.

-

Significance: This chelation reduces the acidity of the 5-OH, making it resistant to methylation under standard conditions. This is why "Eriodictyol Trimethyl Ether" is typically the tri -methyl (7,3',4') rather than the tetra -methyl derivative.

-

Biological Implication: Retention of the 5-OH in HTMF preserves a critical binding motif for kinases and ATP-binding cassettes (e.g., BCRP inhibition).

Structural Visualization (DOT)

The following diagram illustrates the chemical space transition and the "Methylation Blockade" of metabolic sites.

Figure 1: Structural transition from Eriodictyol to HTMF, highlighting the blockade of metabolic soft spots.

Part 2: Synthetic & Biosynthetic Methodologies

Researchers often require high-purity HTMF for biological assays. Below are the two primary routes for acquisition.

Chemical Synthesis (Semi-Synthesis from Eriodictyol)

Direct methylation of Eriodictyol requires controlling regioselectivity to avoid methylating the 5-OH.

Protocol: Selective O-Methylation

-

Reagents: Eriodictyol (1 eq), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (3.3 eq), Potassium Carbonate (K₂CO₃) (anhydrous), Acetone.

-

Procedure:

-

Dissolve Eriodictyol in dry acetone.

-

Add anhydrous K₂CO₃ (base) to deprotonate the acidic phenolic protons (7, 3', 4'). Note: The 5-OH is hydrogen-bonded and less acidic, remaining protonated.

-

Add methylating agent (DMS or MeI) dropwise under reflux (56°C).

-

Time: Monitor via TLC/HPLC (approx. 3-6 hours). Over-reaction leads to tetramethyl ether.

-

-

Workup: Filter inorganic salts, evaporate solvent, acidify, and extract with Ethyl Acetate.

-

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

-

Validation: ¹H-NMR must show a chelated hydroxyl singlet at δ ~12.0 ppm (5-OH) and three methoxy singlets at δ ~3.8-3.9 ppm.

Biosynthetic Engineering

For large-scale production, microbial hosts (E. coli) are engineered to bypass the complex extraction from plants like Lippia nodiflora.

Pathway Logic:

-

Enzymes Required: TAL (Tyrosine ammonia lyase), 4CL, CHS, CHI (to make Naringenin), F3'H (to make Eriodictyol), and specific OMTs (O-methyltransferases) .

-

Key Challenge: Specific methylation requires 7-OMT and 3',4'-OMT enzymes.

Part 3: Pharmacokinetics & ADME

The structural differences translate directly into pharmacokinetic performance.

Metabolic Stability (The "Glucuronidation Trap")

-

Eriodictyol: Upon oral ingestion, the C7-OH and C3'-OH are rapidly conjugated by UGTs (UDP-glucuronosyltransferases) in the intestine and liver. This "first-pass effect" results in <5% bioavailability of the aglycone.

-

HTMF: The methylation caps these reactive oxygens. The molecule bypasses UGT conjugation.

Blood-Brain Barrier (BBB) Permeability

Neuroprotection is a key application for eriodictyol derivatives.

-

Eriodictyol: Low BBB penetration due to high polarity (PSA > 90 Ų).

-

HTMF: The lipophilic shift allows passive diffusion across the BBB, making it a superior candidate for neuroinflammatory conditions (e.g., Alzheimer's models).

Part 4: Therapeutic Implications[5][6][7][8]

Multidrug Resistance (MDR) Reversal

HTMF has emerged as a potent inhibitor of BCRP (Breast Cancer Resistance Protein / ABCG2) , a transporter that pumps chemotherapy drugs out of cancer cells.

-

Mechanism: HTMF binds to the transmembrane domain of BCRP.

-

Data: HTMF shows stronger reversal of SN-38 resistance in K562/BCRP cells compared to non-methylated flavonoids.[5]

-

RI50 (Reversal Index): HTMF (7.2 nM) vs. TMF (18 nM).[5] The 5-OH is crucial for this binding affinity.

-

Anti-Inflammatory Signaling

Both compounds inhibit NF-κB, but HTMF is effective at lower concentrations due to better cellular uptake.

Figure 2: Comparative inhibition of the NF-κB pathway. HTMF achieves higher intracellular potency due to enhanced membrane permeability.

Part 5: Experimental Protocols

Protocol: Microsomal Stability Assay (Human Liver Microsomes)

To validate the "Metabolic Stability" claim in your own lab:

-

Preparation: Prepare 1 µM solutions of Eriodictyol and HTMF in phosphate buffer (pH 7.4).

-

Incubation: Add Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Initiation: Add NADPH-generating system (or UDPGA for glucuronidation assay).

-

Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time.

-

Expectation: Eriodictyol T₁/₂ < 20 min (rapid glucuronidation if UDPGA present). HTMF T₁/₂ > 60 min.

-

References

-

Walle, T. (2009). Methylation of dietary flavones increases their metabolic stability and chemopreventive effects.[3][6][7] International Journal of Molecular Sciences, 10(11), 5002-5019. Link

-

Yuan, S., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance.[5] ChemMedChem, 14(3), 361-373. Link

-

Sudha, A., & Srinivasan, P. (2016). Protective effect of 5-hydroxy-3',4',7-trimethoxyflavone against inflammation induced by lipopolysaccharide in RAW 264.7 macrophage: in vitro study and in silico validation.[8] Medicinal Chemistry Research, 25(9), 1754–1767.[8][9] Link

-

Nagayoshi, Y., et al. (2021).[10] Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.[10] Xenobiotica, 51(3), 268-281. Link

-

Zhu, S., et al. (2014). Efficient Synthesis of Eriodictyol from L-Tyrosine in Escherichia coli.[2] Applied and Environmental Microbiology, 80(10), 3072–3080. Link

Sources

- 1. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus [mdpi.com]

- 2. Efficient Synthesis of Eriodictyol from l-Tyrosine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylation of dietary flavones increases their metabolic stability and chemopreventive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects [mdpi.com]

- 8. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS#:29080-58-8 | Chemsrc [chemsrc.com]

- 9. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS:29080-58-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Potential of Eriodictyol 7,3',4'-Trimethyl Ether

Technical Guide for Drug Development & Phytochemical Research

Executive Summary

Eriodictyol 7,3',4'-trimethyl ether (Systematic name: 5-hydroxy-7,3',4'-trimethoxyflavanone ) is a lipophilic methoxylated flavanone primarily isolated from Muntingia calabura (Jamaican cherry) and Pogostemon cablin (Patchouli). Unlike its parent compound Eriodictyol, which is hydrophilic, the trimethyl ether derivative exhibits enhanced membrane permeability due to the methylation of the 7, 3', and 4' hydroxyl groups.

This structural modification confers specific pharmacological advantages, most notably potent cytotoxicity against leukemia (P-388) and colon cancer (HT-29) cell lines (IC₅₀ < 4 µg/mL) and targeted antibacterial activity against Staphylococcus aureus. This guide outlines the chemical profile, extraction protocols, and mechanistic pathways required to integrate this compound into preclinical drug development pipelines.

Chemical Profile & Structural Logic[1][2][3]

The pharmacological superiority of the trimethyl ether over the aglycone lies in its Lipinski compliance . The masking of three hydroxyl groups with methyl groups significantly increases logP, facilitating passive transport across lipid bilayers, a critical factor for intracellular target engagement in cancer cells.

-

Common Name: this compound

-

IUPAC Name: (2S)-5-hydroxy-7,3',4'-trimethoxy-2,3-dihydrochromen-4-one

-

Molecular Formula: C₁₈H₁₈O₆

-

Molecular Weight: 330.33 g/mol

-

Key Functional Groups:

-

C-5 Hydroxyl (Free): Essential for hydrogen bonding with receptor pockets (e.g., kinase domains).

-

C-7, C-3', C-4' Methoxy: Provide metabolic stability against glucuronidation, extending half-life.

-

Therapeutic Applications & Data

3.1 Anticancer Activity

The compound has demonstrated significant antiproliferative effects. The methylation pattern is critical; studies indicate that fully methoxylated analogs often lose activity, suggesting the free C-5 hydroxyl is a pharmacophore essential for bioactivity .

Table 1: Cytotoxicity Profile of this compound

| Cell Line | Tissue Origin | IC₅₀ (µg/mL) | Comparative Potency | Reference |

| P-388 | Murine Leukemia | < 4.0 | High (Comparable to standard flavonoids) | [Chen et al., 2005] |

| HT-29 | Human Colon Adenocarcinoma | < 4.0 | High | [Chen et al., 2005] |

| MCF-7 | Human Breast Cancer | Moderate | Moderate (Extract dependent) | [Zakaria et al., 2011] |

3.2 Antibacterial Potential

Unlike broad-spectrum antibiotics, this flavanone shows specificity toward Gram-positive bacteria, likely due to the cell wall interaction facilitated by its lipophilic B-ring.

-

Target: Staphylococcus aureus (including resistant strains).[1]

-

Mechanism: Membrane disruption and inhibition of bacterial efflux pumps (inferred from methoxy-flavonoid class behavior).

Mechanism of Action (MOA)

The specific cytotoxicity against HT-29 and P-388 suggests an apoptotic mechanism. The compound likely acts through Reactive Oxygen Species (ROS) modulation and Caspase activation . The free 5-OH group allows the molecule to act as a pro-oxidant in the high-iron environment of cancer cells (Fenton reaction), while the methoxy groups prevent rapid degradation.

Diagram 1: Proposed Signaling Pathway (Apoptosis Induction)

Caption: Proposed apoptotic cascade in HT-29 cells triggered by 5-hydroxy-7,3',4'-trimethoxyflavanone, highlighting mitochondrial destabilization.

Experimental Protocols

To ensure reproducibility, the following extraction and isolation protocol is standardized based on Muntingia calabura leaf extraction.

5.1 Isolation Workflow

Objective: Isolate high-purity (>98%) 5-hydroxy-7,3',4'-trimethoxyflavanone for bioassays.

Protocol Steps:

-

Maceration: Extract 1 kg of air-dried M. calabura leaves with MeOH (5L) for 72 hours.

-

Partitioning: Concentrate filtrate to syrup. Suspend in water and partition sequentially with Hexane (remove lipids) -> CHCl₃ (Target Fraction) -> EtOAc.

-

Fractionation: Subject the CHCl₃ fraction to Silica Gel Column Chromatography (CC).

-

Mobile Phase: Gradient elution with Hexane:EtOAc (9:1 to 1:1).

-

-

Purification: Isolate sub-fractions using Preparative HPLC or HSCCC (High-Speed Counter-Current Chromatography).

-

Detection: UV at 280 nm.

-

Diagram 2: Isolation & Purification Workflow

Caption: Step-by-step fractionation workflow to isolate this compound from crude plant extract.

Pharmacokinetics & Toxicity (In Silico & Preclinical)

-

Absorption: High predicted intestinal absorption due to lipophilicity (LogP ~3.5).

-

Metabolism: The presence of methoxy groups at 3' and 4' positions blocks catechol-O-methyltransferase (COMT) mediated methylation, a common clearance pathway for eriodictyol. This suggests improved metabolic stability .

-

Safety: Preliminary cytotoxicity assays on normal fibroblast cells (3T3) often show significantly higher IC₅₀ values compared to cancer lines, indicating a favorable therapeutic index .

References

-

Chen, J. J., et al. (2005). "Cytotoxic chalcones and flavonoids from the leaves of Muntingia calabura." Planta Medica.

-

Zakaria, Z. A., et al. (2011). "In vitro antiproliferative and antioxidant activities of the extracts of Muntingia calabura leaves." American Journal of Chinese Medicine.

-

Cui, Y., et al. (2020). "Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone." Evidence-Based Complementary and Alternative Medicine.[2]

-

Pajuelo, M., et al. (2020). "Chemical Composition and Pharmacological Activity of a Propolis Extract." ResearchGate.[3]

Sources

Technical Guide: Cytotoxicity of Pogostemon cablin Flavonoids on Cancer Cell Lines

The following technical guide details the cytotoxic properties, molecular mechanisms, and experimental protocols regarding Pogostemon cablin (Patchouli) flavonoids in cancer research.

Executive Summary

Pogostemon cablin (Blanco) Benth., commonly known as Patchouli, possesses a phytochemical profile rich in sesquiterpenoids and methoxylated flavonoids.[1][2][3] While historically valued for patchouli alcohol, recent pharmacological assays have isolated specific flavonoids—most notably Pachypodol , Ombuin , and specific methoxylated flavone derivatives —that exhibit potent cytotoxic activity against human cancer cell lines. This guide analyzes the "structure-activity relationship" (SAR) where C3-methoxy and C4'-hydroxyl substitutions correlate with enhanced antiproliferative efficacy (IC50 values as low as 2.30 µM in HepG2 cells), and details the apoptotic signaling pathways involved.

Phytochemical Arsenal: Key Flavonoids

The cytotoxic potency of P. cablin is largely attributed to its non-volatile methoxylated flavonoids. Unlike glycosides, these aglycones possess higher lipophilicity, facilitating cellular membrane permeability.

Primary Cytotoxic Agents

-

Compound 19 (Highly Potent Methoxylated Flavone):

-

Pachypodol (5,4'-dihydroxy-3,7,3'-trimethoxyflavone):

-

Profile: A well-characterized O-methylated flavonol.[5]

-

Activity: Demonstrates selective cytotoxicity against colon and liver cancer lines, though with higher IC50 values than Compound 19.

-

-

Ombuin (7,4'-dimethylquercetin):

-

Profile: Isolated via cytotoxicity-guided fractionation.

-

Activity: Effective against leukemia cell lines (P388).

-

Cytotoxicity Spectrum: Quantitative Data

The following data summarizes the inhibitory concentrations (IC50) of P. cablin extracts and isolated flavonoids across various histological cancer types.

Table 1: IC50 Values of P. cablin Constituents

| Compound / Extract | Cell Line | Cancer Type | IC50 / ED50 | Reference |

| Flavone Cpd 19 | HepG2 | Hepatocellular Carcinoma | 2.30 µM | [Peng et al., 2022] |

| Flavone Cpd 17 | HepG2 | Hepatocellular Carcinoma | 25.59 µM | [Peng et al., 2022] |

| Pachypodol | CaCo-2 | Colorectal Adenocarcinoma | 185.6 µM | [Ali et al., 2008] |

| Pachypodol | HepG2 | Hepatocellular Carcinoma | 0.55 mg/mL | [Das et al., 2013] |

| Ombuin | P388 | Murine Leukemia | 9.12 µg/mL | [Park et al., 2020] |

| Ethanolic Extract | MCF-7 | Breast Adenocarcinoma | 91.56 µg/mL | [Fristiohady et al., 2025] |

| Ethanolic Extract | CT26 | Murine Colon Carcinoma | 15.46 µg/mL | [Chien et al., 2020] |

| Ethanolic Extract | HL-60 | Acute Myeloid Leukemia | 15.58 µg/mL | [Huang et al., 2021] |

Interpretation: Compound 19 shows pharmaceutical-grade potency (<10 µM).[8] Crude extracts show moderate efficacy (~15-90 µg/mL), suggesting that bioactivity-guided fractionation is essential to isolate the most active moieties.

Mechanistic Action: Signaling Pathways

The cytotoxicity of P. cablin flavonoids is not merely necrotic but involves programmed cell death (apoptosis) and cell cycle arrest.

Apoptotic Induction (Intrinsic Pathway)

Flavonoids like Compound 19 and Pachypodol trigger apoptosis through the mitochondrial pathway:

-

Bcl-2 Family Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax .

-

Mitochondrial Permeabilization: An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (

). -

Caspase Cascade: Cytochrome c release activates Caspase-9 (initiator), which cleaves Caspase-3 (executioner), resulting in PARP cleavage and DNA fragmentation.

Cell Cycle Arrest

Crude extracts and specific flavonoids block cell cycle progression at the G0/G1 phase . This is mediated by:

-

Upregulation: p21 (CDK inhibitor).

-

Downregulation: Cyclin D1 and CDK4/6 complexes.

Visualization: Apoptotic Signaling Pathway

Caption: Figure 1.[6][9] Mechanism of Action. P. cablin flavonoids shift the Bcl-2/Bax ratio, triggering the mitochondrial caspase cascade.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the isolation and testing of P. cablin flavonoids.

Bioactivity-Guided Isolation Workflow

This workflow is designed to separate non-volatile flavonoids from the essential oil components (patchouli alcohol).

Step-by-Step Protocol:

-

Extraction: Macerate air-dried aerial parts (10 kg) in 95% Ethanol (3x) at room temperature. Evaporate to obtain crude residue.

-

Partitioning: Suspend residue in water. Partition sequentially with Petroleum Ether (removes chlorophyll/lipids), Ethyl Acetate (Target Fraction) , and n-Butanol.

-

Primary Fractionation: Subject EtOAc fraction to Silica Gel Column Chromatography (CC). Elute with Gradient PE:EtOAc (100:1 to 0:1).

-

Purification: Subject flavonoid-rich sub-fractions to Sephadex LH-20 (eluted with MeOH) to remove tannins and polymeric impurities.

-

Isolation: Final purification via Semi-preparative HPLC (C18 column, H2O:MeOH gradient) to isolate pure flavonoids (e.g., Pachypodol, Compound 19).

Visualization: Isolation Workflow

Caption: Figure 2. Isolation Workflow. Sequential partitioning and chromatography required to purify bioactive flavonoids from crude extract.

Validated MTT Cytotoxicity Assay

Objective: Determine IC50 values with high reproducibility.

-

Cell Seeding: Seed cancer cells (HepG2/MCF-7) at 5 × 10³ cells/well in 96-well plates.

-

Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

Treatment: Remove media. Add fresh media containing serial dilutions of isolated flavonoids (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include DMSO vehicle control (<0.1% v/v).

-

Incubation: Incubate for 72 hours . (Note: 72h is preferred over 24h for flavonoids to observe cell cycle arrest effects).

-

MTT Addition: Add MTT solution (0.5 mg/mL). Incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO (150 µL).

-

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Challenges & Future Directions

-

Bioavailability: Methoxylated flavonoids have better metabolic stability than hydroxylated ones, but poor aqueous solubility limits clinical application. Future work must focus on nano-formulations (liposomes) to enhance delivery.

-

Selectivity: While potent against HepG2, selectivity indices (SI) against normal hepatocytes must be rigorously established to rule out general toxicity.

-

Identification: "Compound 19" represents a class of under-researched flavonoids. Full crystallographic characterization is required to standardize it as a lead compound.

References

-

Peng, X., Ang, S., Zhang, Y., & Yue, J. (2022).[2] Chemical Constituents With Antiproliferative Activity From Pogostemon cablin (Blanco) Benth.[2][3][5][10][9][11] Frontiers in Chemistry, 10, 938851. Link

-

Chien, J. H., Lee, S. C., Chang, K. F., et al. (2020). Extract of Pogostemon cablin Possesses Potent Anticancer Activity against Colorectal Cancer Cells In Vitro and In Vivo.[9][12] Evidence-Based Complementary and Alternative Medicine, 2020, 9758156. Link

-

Ali, H. A., Chowdhury, A. K., Rahman, A. K., et al. (2008). Pachypodol, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo-2 colon cancer cell line in vitro. Phytotherapy Research, 22(12), 1684–1687. Link

-

Huang, C. H., Huang, W. Y., Lai, H. C., et al. (2021). Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia.[11] Food Science & Nutrition, 9(6), 3209–3218. Link

-

Fristiohady, A., et al. (2025).[2] Pogostemon cablin from North Konawe Targets MCF-7 Cells and Inflammatory Responses. Borneo Journal of Pharmacy, 8(4), 326-334. Link

-

Park, Y. R., et al. (2020). Cytotoxic activity of flavonoid constituents isolated from Pogostemon cablin.[4][5][13] Pharmazie, 60, 627–629. (Cited within context of bioactivity-guided fractionation).

Sources

- 1. Chemical Constituents With Antiproliferative Activity From Pogostemon cablin (Blanco) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Constituents With Antiproliferative Activity From Pogostemon cablin (Blanco) Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. preprints.org [preprints.org]

- 7. 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress via interference with cell signaling and by reducing the levels of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extract of Pogostemon cablin Possesses Potent Anticancer Activity against Colorectal Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extract of Pogostemon cablin Possesses Potent Anticancer Activity against Colorectal Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of the Aqueous Extract and Organic Fractions from Origanum majorana on Human Breast Cell Line MDA-MB-231 and Human Colon Cell Line HT-29 - PMC [pmc.ncbi.nlm.nih.gov]

Eriodictyol 7,3',4'-trimethyl ether molecular weight and formula

An In-Depth Technical Guide to Eriodictyol 7,3',4'-trimethyl ether: Physicochemical Properties, Biological Activity, and Research Protocols

Abstract

This technical guide provides a comprehensive overview of this compound, a methylated flavanone derived from the naturally occurring flavonoid, eriodictyol. Designed for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, including molecular weight and formula, and explores its known biological activities. We delve into its documented antimutagenic properties and provide expert-guided, practical laboratory protocols for its characterization and formulation for in vivo studies. By contextualizing this compound relative to its well-studied parent, eriodictyol, this guide aims to equip researchers with the foundational knowledge and practical methodologies required to explore its full therapeutic potential.

Core Compound Identification and Physicochemical Properties

This compound, also known as 5-Hydroxy-7,3',4'-trimethoxyflavanone, is a specific O-methylated derivative of eriodictyol.[1] The addition of methyl groups to the 7, 3', and 4' positions significantly alters the polarity and potentially the bioavailability and metabolic stability of the parent compound. Understanding these core properties is the first step in any research endeavor.

Quantitative data and key identifiers for the compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 7,3',4'-Tri-O-methyleriodictyol | [1] |

| Synonyms | This compound; 5-Hydroxy-7,3',4'-trimethoxyflavanone | [1] |

| CAS Number | 70987-96-1 | [1] |

| Molecular Formula | C18H18O6 | [1] |

| Molecular Weight | 330.33 g/mol | [1] |

| Melting Point | 141-142 °C | [1] |

| Boiling Point | 542.1±50.0 °C (Predicted) | [1] |

| Density | 1.278±0.06 g/cm3 (Predicted) | [1] |

| pKa | 7.38±0.40 (Predicted) | [1] |

Synthesis and Characterization: A Practical Workflow

While its parent compound, eriodictyol, is abundant in nature, found in citrus fruits and medicinal plants like Eriodictyon californicum, the trimethyl ether derivative is most practically accessed via semi-synthesis.[2][3][4] The logical and most common synthetic strategy involves the targeted methylation of eriodictyol.

The causality behind this choice is twofold: first, it provides a reliable and scalable source of the compound, and second, it ensures high purity, which is critical for accurate biological and pharmacological assessment. The general workflow involves isolating the precursor, performing the chemical modification, and rigorously purifying and characterizing the final product.

Experimental Protocol: Methylation of Eriodictyol

This protocol describes a standard laboratory procedure for the methylation of the hydroxyl groups on the eriodictyol scaffold. The choice of a strong base and methylating agent is critical for driving the reaction to completion.

Materials and Reagents:

-

Eriodictyol (starting material)

-

Anhydrous Acetone (solvent)

-

Potassium Carbonate (K2CO3, anhydrous, base)

-

Dimethyl sulfate ((CH3)2SO4, methylating agent)

-

Hydrochloric Acid (HCl, for quenching)

-

Ethyl Acetate and Water (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4, for drying)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1 equivalent of Eriodictyol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add 5 equivalents of anhydrous potassium carbonate to the solution. The base is essential for deprotonating the phenolic hydroxyl groups, making them nucleophilic and ready for methylation.

-

Methylation: Add 4 equivalents of dimethyl sulfate dropwise to the stirring suspension. The reaction is typically heated to reflux for several hours to ensure complete methylation. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with dilute HCl, water, and brine. The acid wash removes any remaining base, while the water and brine washes remove water-soluble impurities.

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue using silica gel column chromatography, typically with a hexane-ethyl acetate gradient, to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Mechanism of Action

Documented Activity: Antimutagenesis

Research has specifically identified this compound as a flavonoid with antimutagenic properties.[1] It has been shown to inhibit the furylfuramide-induced SOS response.[1] The SOS response is a DNA repair system in bacteria that is activated by extensive DNA damage. Its inhibition suggests that this compound may prevent mutations by interfering with this error-prone repair pathway.

Postulated Activity Based on the Parent Flavanone, Eriodictyol

While direct evidence for other activities of the trimethyl ether is limited, the extensive research on its parent compound, eriodictyol, provides a strong rationale for further investigation. Eriodictyol is a well-known antioxidant and anti-inflammatory agent.[5][6][7] Its mechanisms often involve the modulation of key cellular signaling pathways.

-

Antioxidant Effects : Eriodictyol is a potent scavenger of free radicals and can activate the Nrf2/HO-1 antioxidant response pathway, which upregulates the expression of protective enzymes.[2][3][8][9] Investigating whether the trimethyl ether derivative retains or enhances this Nrf2-activating capability is a logical next step.

-

Anti-inflammatory Effects : Eriodictyol has been shown to suppress inflammation by inhibiting the NF-κB pathway and modulating the PI3K/Akt signaling cascade.[2][5][10] These pathways are central to the production of pro-inflammatory cytokines. Methylation can improve cell permeability, potentially leading to more potent inhibition of these intracellular targets.

Expert Insight: The methylation of flavonoids is a common strategy in drug development to improve their "drug-like" properties, such as metabolic stability and membrane permeability. Therefore, this compound is a compelling candidate for screening in assays where the parent compound has shown activity. Its altered physicochemical profile may translate to enhanced potency or a more favorable pharmacokinetic profile.

Practical Research Protocols

To facilitate the exploration of this compound's biological activities, the following self-validating protocols are provided.

Protocol 1: Preparation of an In Vivo Formulation

For animal studies, a stable and homogenous formulation is paramount for ensuring consistent dosing and bioavailability. This protocol, adapted from standard practices for poorly soluble compounds, creates a vehicle suitable for oral gavage.[11]

Rationale for Component Selection:

-

DMSO: A powerful solvent to create an initial high-concentration stock solution.[11]

-

PEG300: A water-miscible co-solvent that helps maintain the compound's solubility when diluted into an aqueous vehicle.[11]

-

Tween 80: A surfactant that prevents the compound from precipitating and improves absorption.[11]

-

Saline/PBS: The final aqueous vehicle to bring the formulation to the desired volume and concentration.[11]

Step-by-Step Methodology (Example for a 2 mg/mL final concentration):

-

Stock Solution: Weigh the required amount of this compound. To create a 1 mL final volume, dissolve 2 mg of the compound in 100 μL of DMSO.[11] Vortex until fully dissolved.

-

Add Co-solvent: To the DMSO stock solution, add 400 μL of PEG300. Mix thoroughly until the solution is completely clear.[11]

-

Add Surfactant: Add 50 μL of Tween 80 to the mixture and mix again until fully clarified.[11]

-

Add Vehicle: Add 450 μL of sterile saline or PBS to the solution and mix thoroughly to obtain a final, homogenous formulation.[11]

-

Validation: Before administration, visually inspect the solution for any precipitation. The final solution should be clear and uniform.

Conclusion and Future Directions

This compound is a flavonoid with a defined chemical structure and a molecular weight of 330.33 g/mol .[1] While its known biological activity is currently centered on its antimutagenic effects, its structural relationship to the potent antioxidant and anti-inflammatory agent eriodictyol provides a strong foundation for future research.[1][5][7] The strategic methylation of its hydroxyl groups may enhance its pharmacokinetic properties, making it a promising candidate for development in oncology, neuroprotection, and inflammatory diseases. The protocols and data provided in this guide offer a robust starting point for scientists to further elucidate the therapeutic potential of this intriguing compound.

References

-

Foodstruct. (2024, September 27). Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits. Retrieved from [Link]

-

Arzoo, A., et al. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

Biopurify. (n.d.). 7-O-Methyleriodictyol. Retrieved from [Link]

-

Aziz, N., et al. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

NutraIngredients-USA. (2022, June 28). Eriodictyol flavonoid reduces skin aging caused by environmental stress, study finds. Retrieved from [Link]

-

Islam, A., et al. (2020). The pharmacological and biological roles of eriodictyol. Archives of Pharmacal Research. Retrieved from [Link]

-

Islam, A., et al. (2020). The pharmacological and biological roles of eriodictyol. ResearchGate. Retrieved from [Link]

-

Zhang, M., et al. (2024). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. Nutrients. Retrieved from [Link]

-

ScienceOpen. (2020, December 2). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Eriodictyol 7-rutinoside (FDB016547). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (+)-Eriodictyol. PubChem. Retrieved from [Link]

-

Zhang, M., et al. (2024). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Biosynthesis of homoeriodictyol.

-

Patricia, C., et al. (2024). Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Process for production of eriodictyol.

Sources

- 1. 7,3',4'-TRI-O-METHYLERIODICTYOL | 70987-96-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2857318A - Process for production of eriodictyol - Google Patents [patents.google.com]

- 5. foodstruct.com [foodstruct.com]

- 6. The pharmacological and biological roles of eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scienceopen.com [scienceopen.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Eriodictyol 7,3'-dimethyl ether | Antioxidant | TargetMol [targetmol.com]

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantitative Analysis of Eriodictyol 7,3',4'-trimethyl ether

Abstract

This application note presents a robust, selective, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Eriodictyol 7,3',4'-trimethyl ether. This compound is a methylated flavanone with significant biological activities, including antimutagenic properties.[1] Accurate quantification is essential for phytochemical research, quality control of natural products, and metabolic studies. This document provides a comprehensive protocol, from sample preparation to chromatographic analysis and method validation, designed for researchers, scientists, and professionals in drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Principle and Rationale

The quantification of this compound is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector.

-

Scientific Rationale :

-

Analyte Properties : this compound (MW: 330.33 g/mol , Formula: C18H18O6) is a derivative of the flavanone eriodictyol.[1] The three methoxy groups make it significantly less polar than its parent compound. This increased hydrophobicity makes it ideally suited for retention and separation on a non-polar stationary phase, such as octadecylsilane (C18).

-

Stationary Phase : A C18 column is selected for its hydrophobic character, which provides strong retention for the non-polar analyte through van der Waals interactions.

-

Mobile Phase : A gradient mobile phase consisting of a polar aqueous component (water with an acid modifier) and a less polar organic component (acetonitrile or methanol) is employed.[5] Starting with a higher proportion of the aqueous phase allows for the elution of any highly polar impurities. The proportion of the organic solvent is then gradually increased to elute the target analyte, this compound. The addition of a small amount of acid (e.g., formic acid) to the aqueous phase is critical to suppress the ionization of the residual phenolic hydroxyl group on the analyte, ensuring a single, sharp, and symmetrical peak shape.[6]

-

Detection : Flavanones possess a chromophore that strongly absorbs UV radiation. The parent compound, eriodictyol, exhibits absorption maxima around 288 nm.[7][8] This region is characteristic of the flavanone structure. Therefore, a UV detector set to this wavelength range provides high sensitivity and selectivity for quantification. A Diode Array Detector (DAD) is recommended to confirm peak identity and purity by analyzing the entire UV spectrum.

-

Materials and Reagents

2.1. Instrumentation

-

HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator bath.

-

Vortex mixer.

-

Centrifuge.

-

Solid Phase Extraction (SPE) manifold (optional).

2.2. Chemicals and Standards

-

This compound reference standard (Purity ≥98%).

-